(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
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Overview
Description
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloroethoxy group, a hydroxyphenyl group, and a phenylbutene backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-(2-chloroethoxy)benzene and 4-hydroxybenzaldehyde. These intermediates undergo a series of reactions, such as aldol condensation and subsequent reduction, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition: The double bond in the phenylbutene backbone can undergo addition reactions with halogens or hydrogen, resulting in dihalo or saturated compounds.
Scientific Research Applications
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the hydroxyphenyl group allows for hydrogen bonding and other interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene stands out due to its unique combination of functional groups. Similar compounds include:
(E/Z)-1-[4-(2-Bromoethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene: This compound has a bromoethoxy group instead of a chloroethoxy group, which affects its reactivity and biological activity.
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-methoxyphenyl)-2-phenyl-1-butene: The presence of a methoxy group instead of a hydroxy group alters its hydrogen bonding capabilities and overall chemical behavior.
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-pentene: The extended carbon chain in the pentene derivative influences its physical properties and reactivity.
Properties
Molecular Formula |
C24H23ClO2 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[(Z)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23- |
InChI Key |
QDLAEGCSWYNGSD-VHXPQNKSSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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